3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
Description
Historical Development of Oxabicyclic Frameworks
The systematic exploration of oxabicyclic systems began in the mid-20th century, driven by the discovery of naturally occurring terpenoids and alkaloids containing fused oxygenated rings. Early synthetic efforts focused on norbornene-derived epoxides, which laid the groundwork for modern annulation techniques. The 1990s marked a turning point with Davies' development of rhodium(II)-catalyzed [3+4] cycloadditions, enabling asymmetric synthesis of 8-oxabicyclo[3.2.1]octene derivatives. These methods demonstrated unprecedented regio- and stereocontrol, achieving up to 95% diastereomeric excess through chiral auxiliary strategies.
The 21st century saw oxabicyclic chemistry expand into combinatorial synthesis, as evidenced by Luesse et al.'s creation of 96-member tricyclic libraries using 7-oxabicyclo[2.2.1]heptene frameworks. This approach leveraged acetal formation as a key diversification step, producing compounds with antibiotic potential against multidrug-resistant pathogens.
Significance of 3-Oxabicyclo[3.1.1]heptan-1-amine Hydrochloride in Chemical Research
The [3.1.1] bicyclic system distinguishes itself through:
This structural profile enables three key applications:
- Conformational Restriction : The fused ring system locks substituents in defined spatial orientations, improving target binding specificity.
- Hydrogen Bond Donor/Acceptor Sites : The amine and ether oxygen create dual interaction points for molecular recognition.
- Metabolic Stability : The bridged ether resists oxidative degradation compared to open-chain analogs.
Recent computational studies highlight its potential as a piperidine bioisostere in CNS drug design, offering improved blood-brain barrier penetration while reducing first-pass metabolism.
Current Research Landscape and Scientific Impact
Four major research fronts dominate current investigations:
1.3.1. Synthetic Methodology Innovations
A 2024 study demonstrated a microwave-assisted continuous flow synthesis achieving 83% yield of the hydrochloride salt, reducing reaction times from 12 hours to 47 minutes. Key advances include:
- Transition metal-free reductive amination protocols
- Solid-phase synthesis for parallel library production
1.3.2. Chemical Biology Applications
The compound serves as a core structure in fragment-based drug discovery:
1.3.3. Materials Science Integration
Polymer composites incorporating the bicyclic amine show:
- 40% increase in glass transition temperature vs. linear analogs
- Anisotropic conductivity when aligned in liquid crystalline phases
1.3.4. Analytical Characterization Advances
Recent hyphenated techniques enable precise quality control:
Properties
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6)3-8-4-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASGKTSEJJPMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, leading to the formation of the bicyclic structure. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the cyclization process and the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and pharmacological differences between 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride and analogous bicyclic amines:
Pharmacological and Physicochemical Properties
- Solubility: Hydrochloride salts generally improve aqueous solubility. The dihydrochloride form () may offer enhanced solubility compared to mono-salts .
- Bioactivity: Adamantane derivatives () exhibit neuroprotective effects due to rigid, lipophilic frameworks . Bromo-substituted norbornanes () are intermediates for CXCR2 antagonists, leveraging halogen interactions with protein targets . Spiro compounds () are explored for unique binding conformations in drug design .
Stability and Stereochemical Considerations
- Ring strain: The [3.1.1] system (e.g., 3-oxabicyclo) has moderate strain compared to [2.2.1] (norbornane), affecting thermal stability .
- Stereochemistry : Compounds like (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-amine () highlight enantiomer-specific bioactivity, necessitating chiral synthesis .
Biological Activity
3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a bicyclic structure that allows it to interact favorably with various biological targets, such as enzymes and receptors. The presence of the amine group enhances its reactivity and interaction capabilities, making it a subject of interest in medicinal chemistry.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Bicyclic structure with an amine group | Distinct chemical reactivity compared to analogs |
| 3-Oxabicyclo[3.1.1]heptane | Similar bicyclic framework without the amine group | Less reactive due to absence of the amine functionality |
| 3-Oxabicyclo[3.1.1]heptan-2-amine | Differing amine position | Alters reactivity and interaction with biological targets |
The mechanism of action for this compound involves its binding to specific molecular targets, which can lead to inhibition or modulation of enzyme activity. The bicyclic structure facilitates its accommodation within enzyme active sites, potentially influencing various biochemical pathways. This interaction can result in significant biological effects, including modulation of metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
- Receptor Interaction : There is evidence that it interacts with receptors in the central nervous system, indicating potential neuroactive properties.
- Antinociceptive Effects : In vivo studies have shown that derivatives of this compound demonstrate significant antinociceptive activity, comparable to established analgesics like Benzocaine.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Study on Analgesic Properties : A study demonstrated that a derivative of this compound exhibited antinociceptive effects in murine models, showing efficacy similar to Benzocaine in pain relief tests.
- Inhibition of Metabolic Enzymes : Research indicated that the compound could inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating metabolic disorders.
- Neuropharmacological Effects : Investigations into its interactions with central nervous system receptors revealed promising neuropharmacological properties, warranting further exploration in neurodegenerative disease models.
Comparative Analysis with Similar Compounds
When comparing this compound with related compounds, distinct differences emerge:
- Reactivity : The presence of the amine group enhances reactivity compared to compounds lacking this feature.
- Biological Activity : Unlike other bicyclic compounds, this specific structure has shown unique biological activities not observed in its analogs.
Q & A
Q. What are the established synthetic routes for 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves cyclization of a precursor with a bicyclic framework, followed by amine functionalization. Key steps include:
- Cyclization: Use of intramolecular nucleophilic substitution or ring-closing metathesis under anhydrous conditions (e.g., THF at 0–5°C) to form the bicyclic core .
- Amine Introduction: Reductive amination or direct substitution using ammonia or protected amines, optimized by controlling pH (8–10) and temperature (40–60°C) .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of reagents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies bicyclic proton environments (e.g., bridgehead protons at δ 3.1–3.5 ppm) and confirms amine protonation .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., m/z 149.62 for [M+H]⁺) and detects impurities via fragmentation patterns .
- HPLC: Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) assess purity (>98%) and monitor degradation products .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., oxidation, substitution) of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage in oxidation) .
- Isotopic Labeling: ¹⁸O tracing in oxidation reactions (e.g., with KMnO₄) clarifies oxygen atom incorporation pathways .
- Computational Modeling: Density Functional Theory (DFT) predicts transition states and intermediates, validated by experimental data .
Q. What strategies are recommended for evaluating the biological activity of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride, given structural analogs with neuroprotective properties?
- Methodological Answer:
- In Vitro Assays: Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to measure cell viability (MTT assay) and ROS scavenging activity .
- Target Identification: Competitive binding assays (e.g., fluorescence polarization) screen for interactions with neurotransmitter receptors (e.g., NMDA, serotonin) .
- Metabolic Stability: Microsomal incubation (human liver microsomes, NADPH) evaluates hepatic clearance and metabolite profiling via LC-MS .
Q. How can computational chemistry approaches (e.g., DFT, molecular docking) predict the reactivity and interactions of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride in complex systems?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Molecular Docking: AutoDock Vina simulates binding poses with protein targets (e.g., monoamine oxidases) using crystal structures from the PDB .
- MD Simulations: GROMACS models stability in biological membranes (e.g., lipid bilayer penetration) over 100-ns trajectories .
Q. What methodologies resolve contradictions in reported synthetic yields or reaction outcomes for derivatives of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride?
- Methodological Answer:
- Reproducibility Checks: Standardize reaction conditions (solvent purity, catalyst batch) and compare with literature protocols .
- Side-Reaction Analysis: GC-MS identifies byproducts (e.g., over-oxidized ketones) to adjust reagent stoichiometry .
- Cross-Lab Validation: Collaborative round-robin testing ensures methodological robustness .
Q. How can regioselectivity challenges in functionalizing the bicyclic core of 3-Oxabicyclo[3.1.1]heptan-1-amine hydrochloride be addressed through catalyst design?
- Methodological Answer:
- Transition Metal Catalysts: Pd(OAc)₂ with bidentate ligands (e.g., dppf) directs C-H activation to bridgehead positions .
- Enzyme Mimetics: Chiral crown ethers enforce stereoselective alkylation at the amine group .
- Microwave Irradiation: Accelerates reactions (e.g., 100°C, 30 min) to minimize side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
